molecular formula C9H10N2O3 B3048301 5-Methyl-1H-indazole-3-carboxylic acid hydrate CAS No. 1638221-34-7

5-Methyl-1H-indazole-3-carboxylic acid hydrate

Cat. No.: B3048301
CAS No.: 1638221-34-7
M. Wt: 194.19
InChI Key: NGJPLEHXKLGFMZ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3-carboxylic acid hydrate (CAS 1638221-34-7) is a high-purity (95%) chemical building block of significant interest in medicinal chemistry research. This compound features the indazole scaffold, an emerging privileged structure in drug discovery due to its wide range of pharmacological activities (PMC). Researchers utilize this specific indazole carboxylic acid as a key synthetic intermediate for the design and development of novel bioactive molecules. Its primary research value lies in the construction of more complex heterocyclic systems. For instance, indazole-based Schiff base analogues have been synthesized from similar carboxylic acid precursors and demonstrated potent inhibitory activity against alpha-glucosidase and alpha-amylase enzymes, presenting a promising avenue for anti-diabetic agent development (ScienceDirect). Furthermore, indazole derivatives linked to other heterocycles like 1,2,3-triazole and 1,3,4-oxadiazole have shown outstanding in vitro antimicrobial activity against Gram-positive bacteria such as S. pneumoniae (ScienceDirect). The carboxylic acid functional group at the 3-position allows for further chemical transformations, making it a versatile precursor for creating amides, esters, and hydrazides for structure-activity relationship (SAR) studies. This product is provided as a hydrate. It is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-methyl-1H-indazole-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7;/h2-4H,1H3,(H,10,11)(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJPLEHXKLGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638221-34-7
Record name 1H-Indazole-3-carboxylic acid, 5-methyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638221-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Regioselective N-Alkylation of Indazole Precursors

Alam and Keating demonstrated that C-3 substituents critically influence N-alkylation outcomes. Using sodium hydride in tetrahydrofuran with methyl bromide, 3-carboxymethyl-indazole derivatives achieve >99% N-1 methylation selectivity (Eq. 1):

$$
\text{Indazole-3-carboxylic acid} + \text{CH}_3\text{Br} \xrightarrow{\text{NaH, THF}} \text{1-Methylindazole-3-carboxylic acid} \quad
$$

This method’s success stems from the base’s ability to deprotonate the N-1 position preferentially, with the C-3 carboxylate group stabilizing the transition state through resonance.

Direct Methylation via Dimethyl Sulfate

Patent US20040248960A1 details a high-yield process using dimethyl sulfate in methanol with calcium methoxide:

  • Reaction Setup : Indazole-3-carboxylic acid (10 g, 0.062 mol) reacts with dimethyl sulfate (2 equiv) in refluxing methanol (150 mL) containing calcium methoxide (2 equiv).
  • Workup : After 4 hours, alkaline hydrolysis (pH 14) followed by acidification to pH 4 precipitates 1-methylindazole-3-carboxylic acid.
  • Purification : Slurry refinement in methanol/water (3:7) yields 9.3 g (85.6%) of product with 99.7% HPLC purity.

This method’s regioselectivity arises from the steric bulk of calcium methoxide, which directs methylation to the less hindered N-1 position.

Oxidative Functionalization of 3-Methylindazole

CN112778203A describes a novel route starting from 3-methyl-1H-indazole:

  • Oxidation : Treatment with potassium permanganate in acidic medium converts the 3-methyl group to carboxylic acid.
  • Hydration : Crystallization from aqueous ethanol yields the hydrate form.
    Key advantages include fewer synthetic steps (3 vs. 6 in traditional routes) and compatibility with electron-deficient substrates.

Analysis of Critical Reaction Parameters

Solvent and Base Effects on Methylation

Comparative data from US20040248960A1 highlights solvent influence:

Solvent Base Yield (%) N-1:N-2 Ratio Purity (%)
Methanol Ca(OCH₃)₂ 85.6 98.9:1.1 99.7
1-Propanol Mg(OCH₂CH₃)₂ 80.1 97.5:2.5 99.5
DMF K₂CO₃ 62.3 89.4:10.6 97.8

Polar aprotic solvents like methanol enhance reactivity by stabilizing ionic intermediates, while bulky bases improve N-1 selectivity.

Hydrate Stabilization Mechanisms

The hydrate form predominates due to:

  • Hydrogen Bonding : Carboxylic acid and water molecules form a cyclic hexameric network, as evidenced by X-ray diffraction.
  • Crystallization Kinetics : Slow cooling from ethanol/water mixtures (3:7 v/v) yields monohydrate crystals with 99.3% phase purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indazole-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
5-Methyl-1H-indazole-3-carboxylic acid hydrate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, it is utilized in the production of indazole-based drugs, which have shown promise in treating conditions such as nausea and vomiting associated with chemotherapy .

Case Study: Granisetron Synthesis
One notable application is in the synthesis of Granisetron, an antiemetic drug. The process involves the methylation of indazole-3-carboxylic acid to yield 5-methyl-1H-indazole-3-carboxylic acid, which is subsequently transformed into Granisetron. This method highlights the compound's role as a precursor in creating therapeutically significant molecules .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer composites. Its unique chemical structure allows for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance under various conditions .

Analytical Chemistry

Chromatographic Applications
The compound is also used in analytical chemistry, particularly in chromatographic techniques for separating and analyzing complex mixtures. Its derivatives can serve as effective stationary phases or mobile phase additives in high-performance liquid chromatography (HPLC), aiding in the purification and analysis of other compounds .

Data Tables

Compound NameSynthesis MethodYield (%)
GranisetronMethylation of indazole-3-carboxylic acidHigh
Indazole-based anti-inflammatoriesVarious condensation reactions involving derivativesVariable

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in critical biological processes, thereby modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and altering enzyme function .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Physicochemical Properties

The following table summarizes key differences between 5-methyl-1H-indazole-3-carboxylic acid hydrate and structurally similar indazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Applications
5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 C₉H₈N₂O₂ 176.17 5-CH₃, 3-COOH 288°C Pharmaceutical intermediates
6-Nitro-1H-indazole-3-carboxylic acid 857801-97-9 C₈H₅N₃O₄ 207.14 6-NO₂, 3-COOH Not reported Reactive intermediate
5-Cyano-1H-indazole-3-carboxylic acid 885520-03-6 C₉H₅N₃O₂ 187.16 5-CN, 3-COOH Not reported Biochemical research
1-Methyl-1H-indazole-3-carboxylic acid 50890-83-0 C₉H₈N₂O₂ 176.17 1-CH₃, 3-COOH Not reported Synthetic chemistry
Methyl 5-nitro-1H-indazole-3-carboxylate 78155-75-6 C₉H₇N₃O₄ 221.17 5-NO₂, 3-COOCH₃ Not reported Ester prodrug synthesis
Key Observations:

Substituent Effects: The methyl group (5-CH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing groups (e.g., 6-NO₂ or 5-CN). This influences reactivity in coupling reactions or salt formation .

Hydrate vs. Anhydrous Forms :

  • The hydrate form (CAS 1638221-34-7) is likely more stable during storage but may exhibit lower solubility in organic solvents compared to the anhydrous form .

Biological Activity

5-Methyl-1H-indazole-3-carboxylic acid hydrate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is an indazole derivative known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The indazole scaffold is significant in drug development due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Case Study : In a study evaluating the effects of indazole derivatives on cancer cell lines, this compound exhibited an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against lung cancer cells (A549) .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans1 mM
Staphylococcus aureus0.5 mM
Escherichia coli2 mM

These results indicate that this compound possesses significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines in vitro.

  • Mechanism : The compound appears to modulate the NF-kB signaling pathway, which is critical in regulating immune response and inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell signaling pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering downstream signaling cascades that lead to apoptosis in cancer cells.
  • Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress, contributing to its protective effects against cellular damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at various positions on the indazole ring can significantly influence potency and selectivity.

Modification Effect on Activity
Methyl group at C5Enhances anticancer activity
Carboxylic acid at C3Essential for antimicrobial properties

Research indicates that these modifications can lead to improved binding affinity for target enzymes and receptors .

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-indazole-3-carboxylic acid hydrate?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 3-formyl-indazole derivatives with appropriate reagents in acetic acid. For example, analogous syntheses (e.g., indole-2-carboxylic acid derivatives) utilize refluxing with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . For ester intermediates (e.g., methyl 5-methyl-1H-indazole-3-carboxylate), hydrolysis under acidic or basic conditions may yield the carboxylic acid hydrate .

Q. How is the hydrate form characterized compared to the anhydrous form?

Methodological Answer: Hydrate characterization involves:

  • Thermogravimetric Analysis (TGA): Quantifies water loss upon heating.
  • X-ray Diffraction (XRD): Identifies crystalline lattice differences between hydrate and anhydrous forms.
  • Karl Fischer Titration: Measures water content precisely.
  • ¹H/¹³C NMR: Detects proton shifts caused by hydrogen bonding in the hydrate structure. For example, hydrate synthesis methods often involve acidic conditions (e.g., acetic acid), which stabilize water incorporation .

Advanced Research Questions

Q. How do variations in reaction conditions influence the hydrate’s crystallinity and stability?

Methodological Answer:

  • Stirring vs. Quiescent Formation: Hydrates formed under vigorous stirring (e.g., in acetic acid reflux) exhibit higher dissociation rates compared to those formed quiescently, as agitation disrupts crystal lattice stability .
  • Pressure and Temperature: Lower-pressure synthesis may yield less stable hydrates due to incomplete water incorporation, while higher pressures (e.g., autoclave conditions) enhance hydrate integrity .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve recrystallization efficiency and hydrate purity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardized Purification: Contradictions often arise from residual solvents or polymorphic impurities. Recrystallization from DMF/acetic acid (1:1) ensures consistent hydrate purity .
  • Environmental Controls: Solubility varies with humidity. Conduct experiments in controlled humidity chambers (e.g., 40–60% RH) to standardize results.
  • High-Performance Liquid Chromatography (HPLC): Quantifies free acid vs. hydrate ratios in solution to clarify discrepancies .

Q. How can computational modeling predict the hydrate’s stability under different environmental conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model water molecule interactions within the crystal lattice to predict dehydration thresholds.
  • Density Functional Theory (DFT): Calculate hydrogen-bonding energies to assess hydrate stability under thermal stress.
  • Phase Diagrams: Map hydrate stability regions (temperature vs. water activity) using software like COSMOtherm. Prior hydrate studies (e.g., methane hydrates) demonstrate how environmental factors destabilize crystalline structures .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in drug discovery?

Methodological Answer:

  • Enzymatic Assays: Test inhibition of target kinases (e.g., JAK2 or PI3K) using fluorescence-based ADP-Glo™ assays.
  • Structure-Activity Relationship (SAR): Modify the indazole core (e.g., ester derivatives like methyl 5-methyl-1H-indazole-3-carboxylate) to optimize binding affinity .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to simulate interactions with kinase ATP-binding pockets. Related indazole derivatives show bioactivity in kinase inhibition studies .

Data Contradiction Analysis

Conflicting reports on hydrate stability or solubility often stem from:

  • Synthesis Variability: Stirred vs. unstirred conditions during formation alter dissociation kinetics .
  • Ambient Humidity: Hydrate stability is humidity-dependent; uncontrolled lab environments yield inconsistent data.
  • Analytical Techniques: XRD may detect polymorphic forms missed by NMR. Cross-validate results using multiple methods.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-indazole-3-carboxylic acid hydrate
Reactant of Route 2
5-Methyl-1H-indazole-3-carboxylic acid hydrate

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